5H-[1,2,4]triazolo[1,5-b]indazole
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Overview
Description
5H-[1,2,4]triazolo[1,5-b]indazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 5H-[1,2,4]triazolo[1,5-b]indazole typically involves cyclization reactions. One common method is the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and ethyl bromoacetate . These reactions are usually carried out under conventional heating conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5H-[1,2,4]triazolo[1,5-b]indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5H-[1,2,4]triazolo[1,5-b]indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme functions and interactions.
Medicine: It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5H-[1,2,4]triazolo[1,5-b]indazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5H-[1,2,4]triazolo[1,5-b]indazole can be compared with other triazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine These compounds share a similar triazole ring structure but differ in their additional fused rings, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific ring fusion, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
64761-76-8 |
---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5H-[1,2,4]triazolo[1,5-b]indazole |
InChI |
InChI=1S/C8H6N4/c1-2-4-7-6(3-1)8-9-5-10-12(8)11-7/h1-5,11H |
InChI Key |
CTPTTYCTYXLHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=NN3N2 |
Origin of Product |
United States |
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